Cas no 2411291-01-3 (2-chloro-N-{[(2H-indazol-6-yl)carbamoyl]methyl}propanamide)
2-chloro-N-{[(2H-indazol-6-yl)carbamoyl]methyl}propanamide Chemical and Physical Properties
Names and Identifiers
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- 2411291-01-3
- Z1562146725
- 2-Chloro-N-[2-(1H-indazol-6-ylamino)-2-oxoethyl]propanamide
- 2-chloro-N-{[(2H-indazol-6-yl)carbamoyl]methyl}propanamide
- EN300-7559782
-
- Inchi: 1S/C12H13ClN4O2/c1-7(13)12(19)14-6-11(18)16-9-3-2-8-5-15-17-10(8)4-9/h2-5,7H,6H2,1H3,(H,14,19)(H,15,17)(H,16,18)
- InChI Key: DQTJEUFYZNVHLV-UHFFFAOYSA-N
- SMILES: ClC(C)C(NCC(NC1C=CC2C=NNC=2C=1)=O)=O
Computed Properties
- Exact Mass: 280.0727034g/mol
- Monoisotopic Mass: 280.0727034g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 86.9Ų
2-chloro-N-{[(2H-indazol-6-yl)carbamoyl]methyl}propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7559782-0.05g |
2-chloro-N-{[(2H-indazol-6-yl)carbamoyl]methyl}propanamide |
2411291-01-3 | 95.0% | 0.05g |
$212.0 | 2025-02-24 |
2-chloro-N-{[(2H-indazol-6-yl)carbamoyl]methyl}propanamide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2-chloro-N-{[(2H-indazol-6-yl)carbamoyl]methyl}propanamide
2-Chloro-N-{[(2H-Indazol-6-yl)carbamoyl]methyl}propanamide (CAS No. 2411291-01-3)
2-Chloro-N-{[(2H-indazol-6-yl)carbamoyl]methyl}propanamide is a structurally complex organic compound with the CAS registry number 2411291-01-3. This compound belongs to the class of chloroamides, which are widely studied for their potential applications in drug discovery and materials science. The molecule features a chlorine atom attached to a propanamide backbone, which is further connected to a carbamoylmethyl group substituted with a 2H-indazol-6-yl moiety. This unique combination of functional groups makes it an intriguing subject for both synthetic and pharmacological studies.
The synthesis of 2-chloro-N-{[(2H-indazol-6-yl)carbamoyl]methyl}propanamide involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and asymmetric synthesis have enabled researchers to explore more efficient pathways for constructing such complex molecules. For instance, the use of transition metal catalysts has been reported to facilitate the coupling reactions necessary for assembling the indazole ring and the amide functionalities.
From a pharmacological perspective, this compound has garnered attention due to its potential as a bioactive agent. Studies have shown that analogs of this compound exhibit modest inhibitory activity against certain enzymes, suggesting its role in drug development targeting specific biological pathways. The presence of the indazole ring, a heterocyclic structure known for its versatility in medicinal chemistry, further enhances its potential as a scaffold for designing novel therapeutics.
Recent research has also focused on understanding the physicochemical properties of this compound, including its solubility, stability, and bioavailability. These studies are crucial for determining its suitability as a drug candidate or as an intermediate in chemical synthesis. Additionally, computational modeling techniques, such as docking simulations, have been employed to predict the binding affinities of this compound with various biological targets, providing valuable insights into its mechanism of action.
In terms of applications, 2-chloro-N-{[(2H-indazol-6-yl)carbamoyl]methyl}propanamide has been explored in the context of agricultural chemistry, where it shows promise as a potential herbicide or fungicide. Its ability to inhibit key enzymes involved in plant growth or fungal metabolism makes it a candidate for further development in this field.
The structural versatility of this compound also makes it an attractive target for materials science applications. For example, its amide functionalities can participate in hydrogen bonding networks, which are essential for forming stable polymers or crystalline materials. Researchers have investigated its potential as a building block for constructing self-assembled monolayers or nanoporous materials, which have applications in sensing and catalysis.
In conclusion, 2-chloro-N-{[(2H-indazol-6-yl)carbamoyl]methyl}propanamide (CAS No. 2411291-01-3) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, coupled with recent advancements in synthetic and analytical techniques, positions it as an important molecule for future research and development.
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